molecular formula C14H10F3NO4 B157475 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 1996-69-6

1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B157475
CAS RN: 1996-69-6
M. Wt: 313.23 g/mol
InChI Key: WJNPONNEXMSLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene" is a multifunctional aromatic molecule that contains a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This structure suggests potential reactivity due to the presence of electron-withdrawing and electron-donating substituents, which can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, which is used to synthesize 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives . Another relevant synthetic approach is the reduction of nitro compounds to amino derivatives, as seen in the synthesis of 1,4-bis((4-aminophenoxy)methyl)benzene from its dinitro precursor . These methods highlight the versatility of aromatic compounds with methoxy and nitro substituents in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by techniques such as single crystal analysis, which provides detailed information about the arrangement of atoms in the crystal lattice . The presence of substituents like methoxy and nitro groups can significantly affect the molecular conformation and intermolecular interactions within the crystal.

Chemical Reactions Analysis

Compounds with methoxy and nitro substituents can undergo various chemical reactions. For instance, 4-methoxyphenol reacts with nitrous acid to yield products like benzoquinone and 4-methoxy-2-nitrophenol, indicating that the methoxy group can influence the reactivity of the benzene ring towards electrophilic substitution reactions . Additionally, the presence of a nitro group can lead to redox reactions, as seen in the reduction of nitro compounds to their corresponding amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their substituents. For example, the photoluminescent properties of phenylene vinylene oligomers are affected by the presence of methoxy groups, which can lead to large bathochromic shifts in their emission spectra . The electron-withdrawing nature of the nitro and trifluoromethyl groups can also impact the electronic properties and reactivity of the molecule. The solubility, thermal stability, and dielectric properties of polymers derived from related monomers demonstrate the influence of these substituents on the material properties .

Scientific Research Applications

Organomercury Compound Synthesis

Research has explored the mercuration reactions of related compounds, demonstrating the synthesis of organomercury compounds with potential applications in materials science and analytical chemistry. For instance, mercuration of 1-methoxy-2-nitrobenzene with mercuric trifluoroacetate yielded compounds with significant structural similarities, indicating the potential for creating materials with specific properties through targeted synthesis (Deacon, O'connor, & Stretton, 1986).

Novel Fluorine-containing Polyetherimide

Another study involved the synthesis of novel fluorine-containing polymers, which are of great interest for their thermal stability and potential applications in the aerospace and electronics industries. The process involved reacting similar compounds to create polyetherimide with desirable properties (Yu Xin-hai, 2010).

Nitration and Oxidation Reactions

The nitration and oxidation reactions of compounds structurally related to 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene have been studied for understanding their reactivity and potential applications in synthesizing more complex molecules. These studies provide insights into the chemical behavior of such compounds under various conditions (Beake, Constantine, & Moodie, 1994).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPONNEXMSLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379488
Record name 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

CAS RN

1996-69-6
Record name 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1996-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.